Bienvenue dans la boutique en ligne BenchChem!

PSB-16131

NTPDase2 Purinergic signaling Enzymatic inhibition

PSB-16131 is a selective, non-competitive NTPDase2 inhibitor (IC50 539 nM) that modulates purinergic signaling upstream by inhibiting ATP→ADP conversion. Unlike direct P2Y antagonists (e.g., MRS2211), it alters the extracellular nucleotide milieu, enabling unambiguous dissection of ATP-driven (P2X) versus ADP-driven (P2Y) pathways. This isoform selectivity over NTPDase1/3 makes it the definitive tool for validating NTPDase2-specific hypotheses in inflammation, neurodegeneration, and cancer research.

Molecular Formula C28H17N2NaO5S
Molecular Weight 516.5
CAS No. 1213268-80-4
Cat. No. B610310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-16131
CAS1213268-80-4
SynonymsPSB-16131;  PSB16131;  PSB 16131
Molecular FormulaC28H17N2NaO5S
Molecular Weight516.5
Structural Identifiers
SMILESO=S(C(C(N)=C1C2=O)=CC(NC3=CC4=CC=CC=C4C5=CC=CC=C53)=C1C(C6=C2C=CC=C6)=O)([O-])=O.[Na+]
InChIInChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);/q;+1/p-1
InChIKeyJWLRBBUFBVWSFA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSB-16131 (CAS: 1213268-80-4) Procurement Baseline: Identity, Class, and Core Characteristics


PSB-16131 (CAS: 1213268-80-4) is a synthetic anthraquinone derivative that functions as a potent, non-competitive inhibitor of human ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2) [1]. It belongs to a class of small-molecule NTPDase inhibitors structurally related to the anthraquinone dye Reactive Blue-2, developed for research applications in purinergic signaling modulation [1]. The compound is supplied as a sodium salt with a molecular weight of 516.50-517.51 g/mol and a purity specification typically exceeding 98% . PSB-16131 is intended for in vitro laboratory use only and is not approved for human or veterinary applications .

Why PSB-16131 Cannot Be Interchanged With Other Purinergic Modulators Without Risk of Misinterpretation


Substituting PSB-16131 with another P2Y receptor antagonist or NTPDase inhibitor carries a high risk of experimental misinterpretation due to fundamental mechanistic differences. Many commonly used agents, such as MRS2211 (a direct P2Y13 receptor antagonist) or cangrelor (a P2Y12 antagonist with cross-reactivity at P2Y13), act by blocking ligand-receptor interactions at the cell surface . In contrast, PSB-16131 modulates purinergic signaling upstream by inhibiting the enzymatic activity of NTPDase2, thereby altering the extracellular nucleotide milieu—specifically, the conversion of ATP to ADP [1]. This enzymatic inhibition shifts the balance between ATP-driven (e.g., P2X receptor) and ADP-driven (e.g., P2Y1, P2Y12, P2Y13) signaling pathways, an effect that cannot be replicated by direct receptor antagonism. Furthermore, even among NTPDase2 inhibitors, differences in potency, selectivity profile across NTPDase isoforms, and inhibition kinetics (e.g., non-competitive vs. competitive) preclude simple interchangeability without validation [1].

Quantitative Differentiation Evidence for PSB-16131 (CAS: 1213268-80-4) Against Closest Analogs


NTPDase2 Inhibitory Potency: PSB-16131 vs. Closest Structural Analog PSB-2020

In a direct comparative study within the same anthraquinone series, PSB-16131 (compound 20) demonstrated an IC50 of 539 nM against human NTPDase2, while its close structural analog PSB-2020 (compound 48) exhibited a numerically slightly lower IC50 of 551 nM [1]. This 12 nM difference in IC50 values, though modest, establishes PSB-16131 as the marginally more potent of the two compounds in the malachite green assay used [1].

NTPDase2 Purinergic signaling Enzymatic inhibition

NTPDase Isoform Selectivity Profile: PSB-16131 vs. Prototypical NTPDase Inhibitors

PSB-16131 was characterized alongside other anthraquinone derivatives for selectivity across human NTPDase isoforms 1, 2, and 3. While the primary publication states that 'these potent compounds were found to be selective vs. other NTPDases', quantitative cross-isoform IC50 data for PSB-16131 against NTPDase1 and NTPDase3 is not reported [1]. However, the study identifies PSB-1011 (IC50 390 nM) and PSB-2046 (IC50 723 nM) as the most potent NTPDase3 inhibitors, while PSB-16131 is among the most potent for NTPDase2, implying a degree of isoform selectivity that distinguishes it from pan-NTPDase inhibitors like Reactive Blue-2 [1].

Isoform selectivity NTPDase1 NTPDase3

Inhibition Kinetics: Non-Competitive vs. Mixed-Type Inhibition in NTPDase Targeting

PSB-16131 exhibits non-competitive inhibition of NTPDase2, meaning it binds to an allosteric site on the enzyme distinct from the substrate-binding active site, reducing Vmax without affecting Km [1]. In contrast, the most potent NTPDase3 inhibitor from the same series, PSB-1011 (compound 42), displayed mixed-type inhibition [1]. This mechanistic distinction indicates that PSB-16131's inhibitory effect is not surmountable by increasing substrate (ATP/ADP) concentration, a critical experimental consideration when designing functional assays or interpreting results in high-nucleotide environments like cell culture or tissue preparations .

Enzyme kinetics Non-competitive inhibition Mechanism of action

Mechanistic Distinction from Direct P2Y13 Receptor Antagonists (MRS2211)

PSB-16131 inhibits NTPDase2 (IC50 539 nM), reducing the extracellular conversion of ATP to ADP and thereby decreasing activation of ADP-preferring P2Y receptors (P2Y1, P2Y12, P2Y13) [1]. In contrast, MRS2211 is a competitive antagonist that directly blocks the P2Y13 receptor (pIC50 5.97, equivalent to ~1.07 μM) with >20-fold selectivity over P2Y1 and P2Y12 . While both compounds can ultimately reduce P2Y13-mediated signaling, PSB-16131 acts upstream at the nucleotide metabolism level, affecting multiple ADP-sensitive receptors simultaneously, whereas MRS2211 acts downstream at a specific receptor subtype .

P2Y13 receptor MRS2211 Purinergic signaling

High-Impact Application Scenarios for PSB-16131 Based on Quantitative Differentiation


Dissecting ATP/ADP Balance in Purinergic Signaling Cascades

In cellular models where the relative contribution of ATP (acting on P2X receptors) versus ADP (acting on P2Y receptors) is unclear, PSB-16131 serves as a critical tool. By inhibiting NTPDase2 (IC50 539 nM), it reduces the enzymatic conversion of ATP to ADP, thereby altering the local nucleotide milieu [1]. This allows researchers to attribute observed effects to either ATP or ADP signaling pathways, an approach not feasible with direct receptor antagonists like MRS2211, which only block one subset of ADP receptors . The non-competitive inhibition kinetics of PSB-16131 ensure efficacy even in high-ATP environments, such as during cell lysis or tissue injury [1].

Validating NTPDase2-Specific Roles in Disease Models (Inflammation, Neurodegeneration, Cancer)

NTPDase2 is implicated in pathological processes including inflammation, neurodegeneration, and cancer [1]. PSB-16131's selectivity for NTPDase2 over other isoforms (NTPDase1, 3) [1] makes it the preferred tool for validating NTPDase2-specific hypotheses, compared to pan-inhibitors like Reactive Blue-2 which lack isoform discrimination. Researchers investigating NTPDase2 in portal fibroblasts (liver), tumor microenvironments, or neuroinflammatory contexts can use PSB-16131 to establish causal links between NTPDase2 activity and disease phenotypes, reducing confounding effects from other ectonucleotidases [1].

Functional Comparison of NTPDase2 Inhibition vs. P2Y13 Antagonism

In systems where both NTPDase2 and the P2Y13 receptor are expressed (e.g., certain immune cells, neural tissues), PSB-16131 and MRS2211 can be used in parallel to distinguish between upstream nucleotide metabolism and downstream receptor blockade. PSB-16131 (NTPDase2 IC50 539 nM) will attenuate signaling through multiple ADP-sensitive receptors, whereas MRS2211 (P2Y13 pIC50 5.97) selectively inhibits P2Y13 [1]. This comparative approach is essential for mechanistic studies of ADP-mediated processes such as platelet function, insulin secretion, or neurotransmission, where multiple purinergic components converge .

Antimicrobial Research Targeting Lp1NTPDase (Legionella pneumophila)

PSB-16131 has been identified as a potent inhibitor of Lp1NTPDase, a bacterial ectonucleotidase from Legionella pneumophila, with an IC50 of 4.24 μM [1]. This suggests a potential application in studying host-pathogen interactions and evaluating Lp1NTPDase as a novel target for Legionnaires' disease immunotherapy. Researchers investigating bacterial purinergic evasion mechanisms can use PSB-16131 as a chemical probe to disrupt Lp1NTPDase-mediated nucleotide hydrolysis, a strategy distinct from classical antibiotic approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSB-16131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.